molecular formula C15H13N7O B11004975 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11004975
M. Wt: 307.31 g/mol
InChI Key: SIROJCHBBZMRDJ-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine ring system

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their function . The tetrazolo[1,5-a]pyridine ring system may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)8-16-15(23)10-6-7-13-18-19-20-22(13)9-10/h2-7,9H,8H2,1H3,(H,16,23)

InChI Key

SIROJCHBBZMRDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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